molecular formula C5H12N2O2 B1677492 L-ornithine CAS No. 70-26-8

L-ornithine

Cat. No.: B1677492
CAS No.: 70-26-8
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-BYPYZUCNSA-N
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Mechanism of Action

Target of Action

L-Ornithine primarily targets the urea cycle in the liver, where it acts as an intermediary . It also targets the carbamoyl phosphate synthetase 1 (CSP1) and ornithine transcarbamylase (OTC) enzymes, which are involved in the urea cycle .

Mode of Action

This compound interacts with its targets by participating in the urea cycle . It is produced from the splitting off of urea from arginine . This compound allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . It also activates carbamoyl phosphate synthetase, a key enzyme in the urea cycle .

Biochemical Pathways

This compound is involved in the urea cycle , a series of biochemical reactions in the liver that detoxify ammonia, a toxic byproduct of protein metabolism . By converting ammonia into urea, which can be safely excreted through urine, this compound helps maintain a healthy nitrogen balance . It also participates in the synthesis of other amino acids, such as proline and glutamic acid .

Pharmacokinetics

This compound, as part of the stable salt this compound L-Aspartate (LOLA), readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . It serves as an intermediary in the urea cycle in periportal hepatocytes in the liver .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of toxic ammonium plasma levels, beneficial modulation of genes related to fatty acid import/transport, reduction of cellular ATP and acetyl-CoA, and favorable modulation of master regulators/genes of energy balance/mitochondrial biogenesis . It also reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in microbial fermentation, a technique used to produce this compound, the production capacity can be affected by factors such as the strain of the microorganism used, the fermentation conditions, and the presence of precursor glutamate .

Biochemical Analysis

Biochemical Properties

L-Ornithine participates in various biochemical reactions. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . The presence of two amino groups in ornithine makes it unique among other amino acids. This molecular structure allows ornithine to participate in various metabolic pathways and reactions .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, this compound has been found to decrease cell impedance and elevate the BBB model permeability in vitro . In addition, this compound has been reported to have beneficial effects on the liver and the heart .

Molecular Mechanism

This compound is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . This compound also serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, this compound is a key substrate for ammonia detoxification via the urea cycle .

Temporal Effects in Laboratory Settings

The effects of this compound on cells and cellular processes can change over time in laboratory settings. For instance, this compound has been shown to induce a phase advance in the rhythm of PER2 expression in an in vivo monitoring system .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle .

Transport and Distribution

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

Subcellular Localization

It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ornithine can be synthesized through various methods. One common method involves the hydrolysis of arginine using the enzyme arginase, which produces ornithine and urea . Another method involves the use of L-ornithine hydrochloride, which is dissolved in water and mixed with anion exchange resin. Aspartate is then added, and the mixture is stirred, filtered, and crystallized to obtain this compound-L-aspartate .

Industrial Production Methods

Industrial production of ornithine often involves the fermentation of microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce ornithine by manipulating the metabolic pathways involved in its synthesis . The fermentation process is followed by purification steps to isolate and purify ornithine for commercial use .

Properties

IUPAC Name

(2S)-2,5-diaminopentanoic acid
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InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1
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InChI Key

AHLPHDHHMVZTML-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12N2O2
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Related CAS

25104-12-5
Record name L-Ornithine homopolymer
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DSSTOX Substance ID

DTXSID00883219
Record name L-Ornithine
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Molecular Weight

132.16 g/mol
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Physical Description

Colorless solid; [Merck Index], Solid
Record name Ornithine
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Solubility

Appreciable, 620 mg/mL
Record name Ornithine
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Mechanism of Action

L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine).
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CAS No.

70-26-8, 25104-12-5, 3184-13-2
Record name L-(-)-Ornithine
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Record name Ornithine [INN]
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Record name Polyornithine
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Record name ORNITHINE
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Record name Ornithine
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Melting Point

140 °C
Record name Ornithine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Ornithine's primary target is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. [, ] Ornithine binds to ODC's active site, and the enzyme catalyzes its decarboxylation to putrescine. [, ] This initiates the polyamine biosynthesis pathway, ultimately leading to the production of spermidine and spermine, which are essential for cell growth and proliferation. [, , ]

A: While the provided research does not delve into detailed spectroscopic data, L-ornithine (C5H12N2O2) has a molecular weight of 132.16 g/mol. []

A: Arginase, an enzyme involved in the urea cycle, plays a crucial role in providing Ornithine for polyamine synthesis in extrahepatic tissues. [] Studies have shown elevated arginase activity and consequently higher Ornithine levels in both squamous cell and basal cell carcinomas of the human skin. [] This suggests that increased arginase activity contributes to malignancy by increasing the availability of Ornithine for polyamine biosynthesis, crucial for tumor cell proliferation. []

A: Gyrate Atrophy, a rare genetic disorder, is caused by Ornithine-delta-aminotransferase (OAT) deficiency. [, ] OAT is responsible for breaking down Ornithine, and its deficiency leads to a build-up of Ornithine in the body, particularly in the eye. [, ] This accumulation, rather than the lack of OAT activity itself, is thought to be a primary driver of retinal degeneration in GA. [] Reducing Ornithine levels through dietary restrictions, specifically arginine restriction, has been shown to prevent retinal degeneration in a mouse model of GA. []

A: Studies have shown that oral administration of this compound in mice, at doses ranging from 2.5 to 4.0 mmol/100 g body weight per day for six weeks, leads to a significant increase in both plasma ammonia and urinary orotate levels. [] The increase in orotic acid seems to stem primarily from mitochondrial carbamyl phosphate synthesis rather than the cytoplasmic pathway. [] Additionally, glutamine administration was observed to decrease hepatic ornithine decarboxylase activity without affecting hepatic ornithine aminotransferase. [] These findings suggest that the elevated orotate excretion observed is primarily caused by the impact of glutamine on mitochondrial carbamyl phosphate synthesis and not directly due to altered ornithine metabolism. []

A: Research shows that during gestation in pigs, allantoic fluid exhibits an unusually high concentration of Arginine and Ornithine, unlike any other known biological fluid. [] These amino acids account for a significant portion of the total free alpha-amino acid nitrogen in allantoic fluid, with Arginine being dominant in mid-gestation (Days 35-40) and Ornithine becoming most abundant towards the end (Day 45). [] These findings highlight a potential crucial role of Arginine and Ornithine in fetal-placental nutrition and metabolism during pig pregnancy. []

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